5-Chloro-2-pentanone

Overview

Description

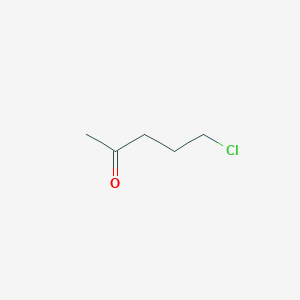

5-Chloro-2-pentanone (CAS: 5891-21-4) is a chlorinated ketone with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol. It is a colorless to pale yellow liquid with a boiling point of 172.8°C and a density of 1.0 g/cm³ . The compound is widely utilized as a key intermediate in pharmaceutical synthesis (e.g., hydroxychloroquine derivatives) and in the preparation of biodegradable surfactants . Industrially, it is synthesized via hydrogenation and ring-opening chlorination of 2-methyl furan, a method noted for its high yield (>90%), cost-effectiveness, and minimal environmental impact due to catalyst recyclability .

Preparation Methods

Ketalization and Catalytic Hydrogenation of Levulinic Esters

The most widely documented industrial method for synthesizing 5-chloro-2-pentanone involves a multi-step process starting with levulinic esters. As detailed in US Patent 4,990,682, this approach employs ketalization, catalytic hydrogenation, and hydrochloric acid hydrolysis .

Ketalization of Levulinic Esters

Levulinic esters (general formula CH₃–CO–CH₂–CH₂–COOR, where R = methyl, ethyl, propyl, or butyl) undergo ketalization with ethylene glycol in the presence of an acid catalyst, typically phosphoric acid (85%). The reaction is conducted under reflux with an azeotropic solvent such as cyclohexane to remove water, achieving >99% conversion . For instance, butyl levulinate (1,054 g, 6 moles) reacts with ethylene glycol (435 g, 7 moles) at 100°C for 13.5 hours, yielding a ketal intermediate. Post-reaction neutralization with sodium hydroxide and distillation purifies the ketal to ≤10 ppm chlorine content, a critical step to prevent catalyst poisoning in subsequent stages .

Alkaline-Treated Catalytic Hydrogenation

The purified ketal undergoes hydrogenation using copper chromite catalysts (e.g., Mallinckrodt E 406, Harshaw 1107) pretreated with alcoholic alkali metal hydroxides (0.001–0.5 N NaOH, KOH, or Ba(OH)₂) . This alkaline pretreatment prevents hydrogenolysis of the dioxolane ring, a common side reaction that produces 1,4-pentanediol. Under hydrogen pressures of 50–150 bar and temperatures of 120–180°C, the hydrogenation achieves >95% selectivity for 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol . Gas chromatography analysis confirms conversions exceeding 99%, with the product isolated via fractional distillation.

Hydrochloric Acid Hydrolysis

The hydrogenated intermediate is reacted with concentrated HCl at 0°C to minimize side reactions. Slow addition of the alcohol to chilled HCl, followed by controlled warming, induces distillation of a two-phase mixture (this compound and water). Extraction with cyclohexane and subsequent vacuum distillation yields this compound with 98% purity. The overall yield from butyl levulinate is 73%, scalable to 92% with toluene-assisted extraction .

Table 1: Key Parameters for Levulinic Ester-Derived Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Ketalization Temperature | 100°C | |

| Hydrogenation Catalyst | CuCr₂O₄ (alkaline-treated) | |

| HCl Reaction Temperature | 0°C → 77°C (distillation) | |

| Overall Yield | 73–92% |

Direct Chlorination of 3-Acetyl-1-Propanol

An alternative route, described in Chinese Patent CN104447247A, utilizes 3-acetyl-1-propanol as the starting material . This method bypasses ketalization and hydrogenation, directly introducing chlorine via HCl.

Reaction Mechanism and Conditions

3-Acetyl-1-propanol reacts with concentrated HCl in a dichloromethane solvent at 0–5°C. The exothermic reaction requires controlled addition to prevent overheating, which promotes polymerization byproducts. After 12–24 hours, the mixture is neutralized with sodium bicarbonate, and the organic layer is separated. Rotary evaporation followed by vacuum distillation isolates this compound, though yield data remains unspecified in the patent .

Advantages and Limitations

This method simplifies synthesis by reducing step count but faces challenges in controlling exothermicity and achieving high purity. Residual solvents and unreacted HCl necessitate rigorous purification, potentially increasing production costs.

Historical syntheses, referenced in US Patent 4,990,682, involve chlorination of 4-hydroxy-2-pentanone or 5-hydroxy-2-pentanone . These methods, while chemically straightforward, suffer from economic impracticalities due to costly starting materials.

Reaction of 4-Hydroxy-2-Pentanone with HCl

4-Hydroxy-2-pentanone, derived from gamma-butyrolactone, reacts with gaseous HCl in anhydrous ether. The reaction proceeds at −10°C to minimize ketone hydration, yielding this compound after 48 hours. However, the need for cryogenic conditions and high-purity gamma-butyrolactone limits industrial adoption .

Alpha-Acetyl-gamma-Butyrolactone Route

Alpha-acetyl-gamma-butyrolactone, synthesized via Claisen condensation of ethyl acetate and gamma-butyrolactone, reacts with HCl to form this compound. This method, documented in Organic Syntheses, achieves ~65% yield but requires stoichiometric metallic sodium, posing safety and waste disposal challenges .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Preparation Methods

| Method | Starting Material | Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Levulinic Ester Route | Butyl levulinate | 73–92% | High | Industrial |

| 3-Acetyl-1-Propanol Route | 3-Acetyl-1-propanol | N/A | Moderate | Pilot Scale |

| Hydroxyketone Chlorination | 4-Hydroxy-2-pentanone | ~65% | Low | Laboratory |

| Alpha-Acetyl-gamma-Butyrolactone | Gamma-butyrolactone | ~65% | Very Low | Obsolete |

The levulinic ester route emerges as the most viable industrial method due to its high yield, scalability, and use of cost-effective catalysts. In contrast, the 3-acetyl-1-propanol approach, while simpler, lacks yield data and may face purification hurdles. Classical methods are largely obsolete due to expensive reagents and low efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-pentanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Cyclization Reactions: It can be cyclized with hydrazine to form various cyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions.

Cyclization: Hydrazine is used as a reagent for cyclization reactions, often under reflux conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

5-Chloro-2-pentanone serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various compounds due to its reactive carbonyl group. Key applications include:

- Synthesis of Destructible Surfactants : It is employed in the production of surfactants that can be designed to degrade under specific conditions, making them environmentally friendly alternatives to traditional surfactants .

- Building Block for Pharmaceuticals : The compound acts as a precursor for synthesizing various pharmaceutical agents. Its chlorinated structure allows for further chemical modifications that are crucial in drug development .

Surfactant Production

One of the prominent applications of this compound is in the formulation of destructible surfactants. These surfactants are designed to break down after use, reducing environmental impact. The process typically involves:

- Chemical Reaction with Fatty Acids : this compound can react with fatty acids to form surfactants that possess desired properties such as emulsification and foaming capabilities .

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound is recognized for its role as an intermediate in the synthesis of various therapeutic agents. Its applications include:

- Synthesis of Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Study 1: Surfactant Development

A study conducted on the synthesis of destructible surfactants using this compound demonstrated its effectiveness in reducing environmental toxicity compared to traditional surfactants. The surfactants showed similar performance metrics in cleaning efficacy while being biodegradable under controlled conditions.

Case Study 2: Pharmaceutical Intermediates

Research published on the synthesis of antimicrobial agents highlighted the utility of this compound as a precursor. The derivatives synthesized from this compound exhibited significant antimicrobial activity against a range of pathogens, indicating its potential role in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-chloro-2-pentanone involves its reactivity as a chlorinated ketone. The chlorine atom in the molecule makes it susceptible to nucleophilic attack, facilitating various substitution and addition reactions. These reactions are crucial in the synthesis of more complex molecules, where this compound acts as an intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-pentanone

- Molecular Formula : C₅H₉BrO.

- Physical Properties: Higher molecular weight (165.03 g/mol) compared to 5-chloro-2-pentanone.

- Reactivity: The bromine atom is a better leaving group than chlorine, making 5-bromo-2-pentanone more reactive in nucleophilic substitution reactions. This property is exploited in cyclopropane ring formation (e.g., methyl cyclopropyl ketone synthesis) .

- Applications : Less commonly used than its chloro analog due to higher production costs and handling challenges associated with bromine.

This compound Ethylene Ketal

- Molecular Formula : C₇H₁₃ClO₂.

- Physical Properties : Higher molecular weight (164.63 g/mol ), lower volatility (boiling point: 73–76°C at 7 mmHg ), and density of 1.09 g/mL .

- Reactivity : The ketal group protects the ketone functionality, enhancing stability under basic or reducing conditions. This derivative is used in multi-step syntheses requiring selective reactivity .

- Applications : Primarily employed in organic synthesis as a protected intermediate.

3-Chloropropyl Methyl Ketone (Synonym for this compound)

- While structurally identical to this compound, naming conventions emphasize the chloropropyl chain position. This compound shares identical applications and hazards .

Physicochemical Properties Comparison

| Property | This compound | 5-Bromo-2-pentanone | This compound Ethylene Ketal |

|---|---|---|---|

| Molecular Weight (g/mol) | 120.58 | 165.03 | 164.63 |

| Boiling Point (°C) | 172.8 | Not reported | 73–76 (at 7 mmHg) |

| Density (g/cm³) | 1.0 | Not reported | 1.09 |

| Solubility | Chloroform, methanol | Similar to chloro | Organic solvents |

| Key Applications | Pharmaceuticals, surfactants | Cyclopropane synthesis | Protected intermediate |

Biological Activity

5-Chloro-2-pentanone (CAS No. 5891-21-4) is an organic compound with significant biological activity, primarily recognized for its applications in pharmaceuticals and chemical synthesis. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological activities.

This compound is a chlorinated ketone with the molecular formula CHClO. It is characterized by the following properties:

- Molecular Weight : 120.58 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 134 °C

- Solubility : Soluble in organic solvents; low solubility in water

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A notable study assessed its impact on human prostate cancer cells (PC3) and reported the following findings:

- IC (Half Maximal Inhibitory Concentration):

- PC3 Cells: 25 µM

- HeLa Cells: 30 µM

These results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting a potential role in cancer therapy.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms and cancer cells. Its lipophilic nature allows it to penetrate cell membranes effectively, leading to increased permeability and eventual cell death.

Safety Profile

While the biological activities of this compound are promising, safety data indicates potential hazards:

- Eye Irritation : Causes serious eye irritation (H319).

- Respiratory Irritation : May cause respiratory irritation (H335).

- Acute Toxicity : Harmful if swallowed (H302).

Proper handling and safety precautions are essential when working with this compound.

Case Studies and Research Findings

- Antimicrobial Peptides Study : A study highlighted the role of small molecular weight compounds like this compound in enhancing the efficacy of antimicrobial peptides against resistant bacterial strains, showcasing its potential as an adjunct therapy in infectious diseases .

- Cytotoxicity Assessment : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, supporting its development as a chemotherapeutic agent .

- Synthetic Pathways : Research into efficient synthetic routes for producing this compound has revealed methods that minimize costs while maximizing yield, emphasizing its importance as a pharmaceutical intermediate .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Chloro-2-pentanone, and how do reaction conditions influence yield?

- Methodology : The compound is commonly synthesized via chlorination of 3-acetyl-1-propanol using triphosgene as a chlorinating agent under controlled conditions (60–80°C, inert atmosphere). Alternative routes include base-catalyzed cyclization of intermediates, though fragmentation side reactions may reduce yields .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts. Monitor purity via GC-MS or NMR (e.g., vinyl proton shifts at δ 5.2–5.5 ppm for intermediates) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Adhere to MSDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store at 2–8°C in airtight containers stabilized with K₂CO₃ to prevent decomposition .

- Emergency Protocols : In case of exposure, rinse with water for 15 minutes and seek medical attention. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

- Methodology :

- GC-MS : Confirm molecular ion peak at m/z 120.577 (C₅H₉ClO⁺) and absence of fragmentation peaks from byproducts .

- NMR : Key signals include δ 2.1 ppm (methyl ketone, CH₃CO) and δ 3.5 ppm (chlorinated CH₂) .

- Physical Constants : Compare experimental values (e.g., boiling point: 71–72°C at 20 mmHg, density: 1.057 g/mL) with literature data to detect impurities .

Advanced Research Questions

Q. How do solvent effects influence the base-catalyzed cyclization of this compound?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing transition states, while protic solvents (e.g., ethanol) may promote fragmentation. Conduct kinetic studies using varying solvent dielectric constants (ε) to map reactivity trends .

- Data Analysis : Correlate solvent polarity with reaction half-life (t₁/₂) and quantify byproduct formation via HPLC .

Q. How can researchers resolve contradictions in reported physical properties of this compound?

- Case Study : Discrepancies in boiling points (172.8°C at 760 mmHg vs. 71–72°C at 20 mmHg) arise from measurement conditions. Use vapor-liquid equilibrium (VLE) data to model pressure-dependent boiling points .

- Validation : Replicate experiments under standardized conditions (e.g., ASTM distillation protocols) and cross-validate with computational methods (e.g., COSMO-RS simulations) .

Q. What strategies improve yields in the synthesis of 5-(1-indolyl)-2-pentanone derivatives from this compound?

- Methodology : Alkylate indole with this compound ethylene ketal (98% yield) under NaH/DMF conditions. Hydrolyze the ketal selectively using mild acid (e.g., 0.1 M HCl in THF) to avoid decomposition .

- Optimization : Replace traditional catalysts with Au(I) complexes to enhance regioselectivity and reduce side reactions .

Properties

IUPAC Name |

5-chloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRIEWDDMODMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064053 | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5891-21-4 | |

| Record name | 5-Chloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XZG82VP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.